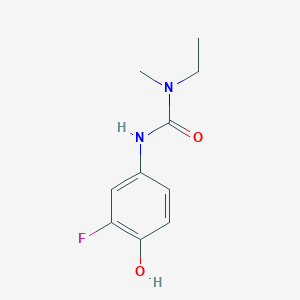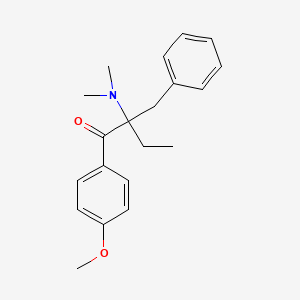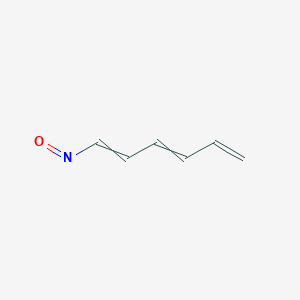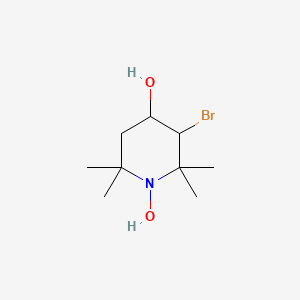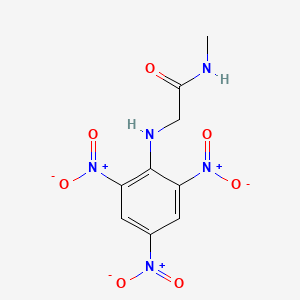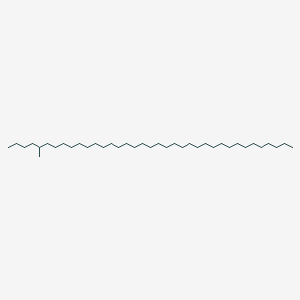
Heptatriacontane, 5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptatriacontane, 5-methyl- is a long-chain alkane with the molecular formula C₃₈H₇₈ and a molecular weight of 535.0259 g/mol . This compound is a derivative of heptatriacontane, characterized by the presence of a methyl group at the fifth carbon atom in the chain. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, making it relatively stable and non-reactive under standard conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptatriacontane, 5-methyl- typically involves the alkylation of heptatriacontane . This process can be achieved through the Friedel-Crafts alkylation method, where heptatriacontane reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of heptatriacontane, 5-methyl- may involve fractional distillation of crude oil, followed by chemical modification to introduce the methyl group at the desired position. This process ensures the production of high-purity heptatriacontane, 5-methyl- suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Heptatriacontane, 5-methyl- primarily undergoes substitution reactions due to its saturated nature. Common reactions include:
Halogenation: Reaction with halogens like chlorine or bromine under UV light to form haloalkanes.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of UV light.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid under high temperatures and pressures.
Major Products Formed
Haloalkanes: Formed from halogenation reactions.
Alcohols, Aldehydes, Carboxylic Acids: Formed from oxidation reactions under extreme conditions.
Wissenschaftliche Forschungsanwendungen
Heptatriacontane, 5-methyl- finds applications in various fields:
Wirkmechanismus
The mechanism of action of heptatriacontane, 5-methyl- is primarily related to its hydrophobic interactions . In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability . Its long hydrocarbon chain allows it to integrate into lipid bilayers, potentially influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptatriacontane: The parent compound without the methyl substitution.
Octatriacontane: Another long-chain alkane with one more carbon atom than heptatriacontane.
Uniqueness
Heptatriacontane, 5-methyl- is unique due to the presence of the methyl group at the fifth carbon atom, which can influence its physical properties and reactivity compared to its parent compound, heptatriacontane . This structural modification can affect its melting point, solubility, and interaction with other molecules .
Eigenschaften
CAS-Nummer |
110700-41-9 |
|---|---|
Molekularformel |
C38H78 |
Molekulargewicht |
535.0 g/mol |
IUPAC-Name |
5-methylheptatriacontane |
InChI |
InChI=1S/C38H78/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-38(3)36-7-5-2/h38H,4-37H2,1-3H3 |
InChI-Schlüssel |
KTPVYUQVWGQPAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


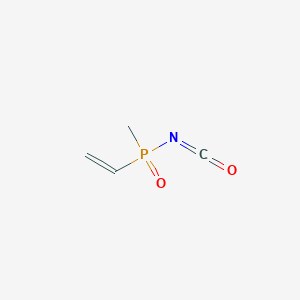
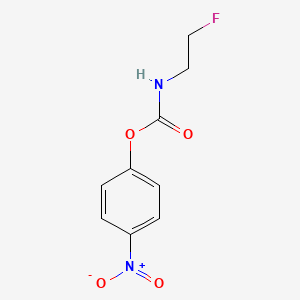
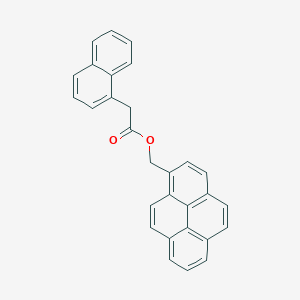

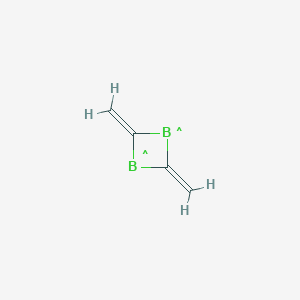
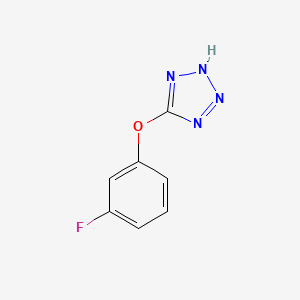

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
